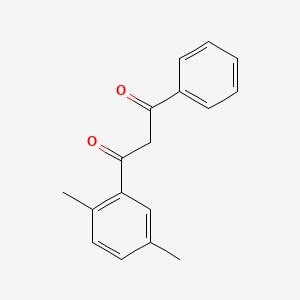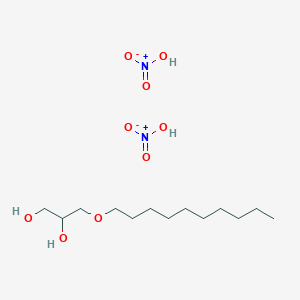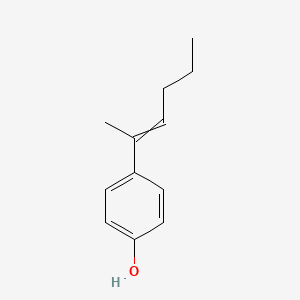![molecular formula C9H13N3S2 B14499924 Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate CAS No. 64203-98-1](/img/structure/B14499924.png)
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate is a chemical compound known for its versatile applications in various fields, including polymer chemistry and medicinal research. This compound is particularly notable for its role as a reversible addition-fragmentation chain transfer (RAFT) agent, which is used in controlled radical polymerization processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate typically involves the reaction of 5-(dimethylamino)pyridine-2-thiol with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamodithioate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with tailored properties.
Mecanismo De Acción
The mechanism of action of Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate primarily involves its role as a RAFT agent. It mediates the polymerization process by reversibly binding to the growing polymer chain, thereby controlling the molecular weight and distribution of the resulting polymer. The compound interacts with the polymer chain through a series of addition and fragmentation steps, ensuring a controlled and predictable polymerization process .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(pyridin-2-yl)-1H-perimidine
- 1-methyl-2-(pyridin-2-yl)-1H-perimidine
- 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide
Uniqueness
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to act as a RAFT agent also sets it apart from other similar compounds, making it highly valuable in controlled radical polymerization processes .
Propiedades
Número CAS |
64203-98-1 |
|---|---|
Fórmula molecular |
C9H13N3S2 |
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
methyl N-[5-(dimethylamino)pyridin-2-yl]carbamodithioate |
InChI |
InChI=1S/C9H13N3S2/c1-12(2)7-4-5-8(10-6-7)11-9(13)14-3/h4-6H,1-3H3,(H,10,11,13) |
Clave InChI |
CIONIYBHXVXXKP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CN=C(C=C1)NC(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)





![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)


![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)


